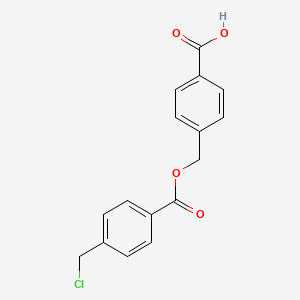
4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid is an organic compound with a complex structure that includes both benzoic acid and chloromethylbenzoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid typically involves multiple steps. One common method begins with the chloromethylation of benzoic acid derivatives. For example, 4-methyl benzoic acid can be chlorinated using thionyl chloride to produce 4-chloromethyl benzoic acid . This intermediate can then undergo further reactions to introduce the benzoyl and oxy groups, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can modify the chloromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group.
Common Reagents and Conditions
Oxidation: Sodium dichromate in the presence of sulfuric acid can oxidize the benzylic position.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) can substitute the chlorine atom in the chloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce benzoic acid derivatives, while substitution reactions can yield various substituted benzoic acids.
科学的研究の応用
4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in research on enzyme function and drug development.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)benzoic acid: A simpler compound with similar reactivity at the chloromethyl group.
4-Methylbenzoic acid: Lacks the chloromethyl group but shares the benzoic acid structure.
4-Nitrobenzoic acid: Contains a nitro group instead of a chloromethyl group, leading to different reactivity.
Uniqueness
4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo both nucleophilic substitution and oxidation reactions makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C16H13ClO4 |
|---|---|
分子量 |
304.72 g/mol |
IUPAC名 |
4-[[4-(chloromethyl)benzoyl]oxymethyl]benzoic acid |
InChI |
InChI=1S/C16H13ClO4/c17-9-11-1-7-14(8-2-11)16(20)21-10-12-3-5-13(6-4-12)15(18)19/h1-8H,9-10H2,(H,18,19) |
InChIキー |
BCJRWOGHIGVWAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)CCl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


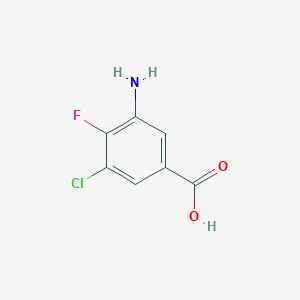
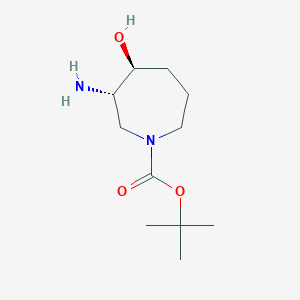
![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)
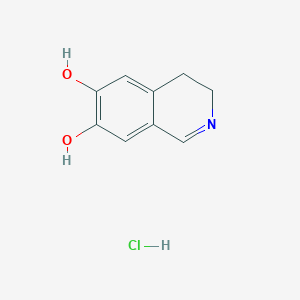
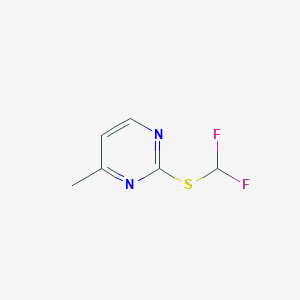
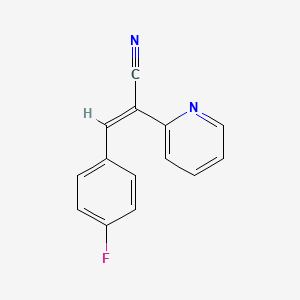
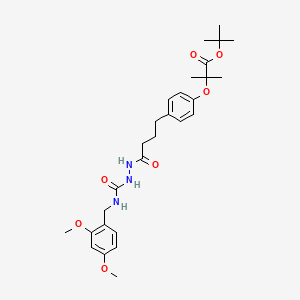
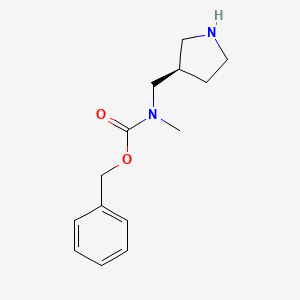
![8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one](/img/structure/B12848859.png)




![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B12848896.png)
